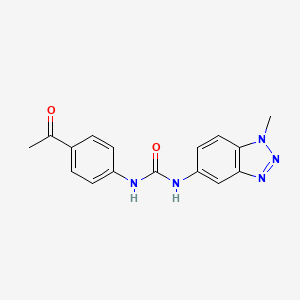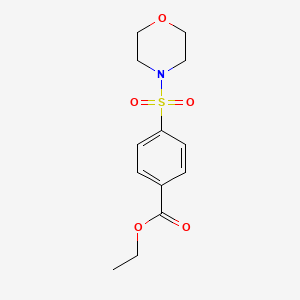
1-(2-thienylmethyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-thienylmethyl)azepane, also known as TMA-1, is a synthetic compound that belongs to the class of psychoactive drugs. It is a derivative of amphetamine and has been found to have stimulant and hallucinogenic effects. TMA-1 is a relatively new compound, and research on its synthesis, mechanism of action, and physiological effects is ongoing.
Mechanism of Action
The exact mechanism of action of 1-(2-thienylmethyl)azepane is not yet fully understood. However, it is believed to act primarily as a serotonin agonist, binding to serotonin receptors in the brain and increasing the release of serotonin. This leads to an increase in the levels of neurotransmitters such as dopamine and norepinephrine, which are responsible for the stimulant effects of 1-(2-thienylmethyl)azepane.
Biochemical and Physiological Effects:
1-(2-thienylmethyl)azepane has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause dilation of the pupils. 1-(2-thienylmethyl)azepane has also been found to alter mood and perception, leading to hallucinogenic effects such as visual and auditory distortions.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-thienylmethyl)azepane in lab experiments is its relative ease of synthesis. The compound can be produced in large quantities, making it a cost-effective option for researchers. However, one limitation is the lack of research on the long-term effects of 1-(2-thienylmethyl)azepane. Due to its status as a relatively new compound, there is limited information available on its potential toxicity and safety.
Future Directions
There are several potential future directions for research on 1-(2-thienylmethyl)azepane. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of depression and anxiety disorders. Further research is also needed to fully understand the mechanism of action of 1-(2-thienylmethyl)azepane and its effects on the central nervous system. Additionally, studies on the long-term effects of 1-(2-thienylmethyl)azepane are needed to ensure its safety for potential therapeutic use.
Synthesis Methods
The synthesis of 1-(2-thienylmethyl)azepane involves the reaction of 2-thiophenemethylamine with 1,6-dibromohexane in the presence of a palladium catalyst. The resulting product is then subjected to hydrogenation to yield 1-(2-thienylmethyl)azepane. The synthesis of 1-(2-thienylmethyl)azepane is relatively simple, and the compound can be produced in large quantities.
Scientific Research Applications
1-(2-thienylmethyl)azepane has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant and hallucinogenic effects, similar to other psychoactive drugs such as LSD and MDMA. 1-(2-thienylmethyl)azepane has also been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
1-(thiophen-2-ylmethyl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-2-4-8-12(7-3-1)10-11-6-5-9-13-11/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLZQDLIAPDHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[2-(4-methylphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5745599.png)

![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5745616.png)
![3-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5745622.png)


![ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B5745646.png)



![2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5745672.png)

![3-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5745688.png)